[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate
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Description
Synthesis Analysis
The synthesis of carbamates, such as “[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate”, can be achieved through various methods. One such method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst, enabling the direct conversion of low-concentration CO 2 into carbamates .Molecular Structure Analysis
The molecule contains a total of 31 bonds. There are 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .Scientific Research Applications
Antituberculosis Activity of Organotin Complexes
Organotin complexes, which could be structurally related to “[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate,” have been studied for their antituberculosis activity. The research has shown that the antituberculosis activity of organotin complexes is influenced by the ligand environment and the structure of the compound. These studies indicate that triorganotin(IV) complexes exhibit superior antituberculosis activity compared to diorganotin(IV) complexes, highlighting the potential for designing new antituberculosis agents based on organotin chemistry (Iqbal, Ali, & Shahzadi, 2015).
Applications in Organic Synthesis
Methyl-2-formyl benzoate, a compound with a functional group arrangement that could be considered in the context of “this compound,” is known for its bioactive precursor role in organic synthesis. Its various pharmacological activities, such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties, make it a significant structure and an excellent precursor for the search for new bioactive molecules. This highlights the importance of such compounds in the development of medical products and their significant role in organic synthesis (Farooq & Ngaini, 2019).
Bioremediation of Agricultural Soil
Research on the bioremediation of methyl parathion contaminated agricultural soil by microorganisms illustrates the environmental applications of carbamate pesticides, potentially related to “this compound.” This study focuses on overcoming bioaccumulation caused by pesticides through bioremediation, a technique that could be applied to degrade harmful compounds in the environment (Bara, Soni, Jaiswal, & Shrivastava, 2017).
Hydrogen Bonding in Solvent Mixtures
A study on hydrogen bonding in mixtures containing dimethyl sulfoxide (DMSO) and other ethers with non-polar solvents provides insights into the molecular interactions of solvent systems, which may include compounds like “this compound.” Understanding these interactions can help in designing better solvents for industrial and research applications (Kiefer, Noack, & Kirchner, 2011).
Properties
IUPAC Name |
[2-(2,5-dimethylanilino)-2-oxoethyl] 2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-4-17(16-8-6-5-7-9-16)20(23)24-13-19(22)21-18-12-14(2)10-11-15(18)3/h5-12,17H,4,13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEOKQFELFJVQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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